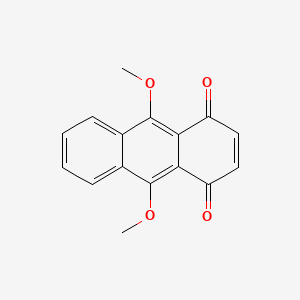

9,10-Dimethoxyanthracene-1,4-dione

Description

Properties

IUPAC Name |

9,10-dimethoxyanthracene-1,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O4/c1-19-15-9-5-3-4-6-10(9)16(20-2)14-12(18)8-7-11(17)13(14)15/h3-8H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZLAAABLVSGJII-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=O)C=CC(=O)C2=C(C3=CC=CC=C31)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O4 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00455152 | |

| Record name | 9,10-Dimethoxyanthracene-1,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00455152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.26 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38572-59-7 | |

| Record name | 9,10-Dimethoxyanthracene-1,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00455152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 9,10 Dimethoxyanthracene 1,4 Dione and Its Analogues

Direct Synthesis Approaches for 9,10-Dimethoxyanthracene-1,4-dione

Direct synthesis methods typically involve the modification of a pre-formed anthraquinone (B42736) structure. These are often efficient for creating specific substitution patterns when a suitable precursor is available.

A common and direct route to methoxy-substituted anthraquinones is the methylation of their corresponding hydroxyanthraquinone precursors. This transformation is typically achieved by reacting the hydroxyl groups with a methylating agent in the presence of a base.

For instance, the synthesis of 2-(butylamino)-1,4-dimethoxyanthracene-9,10-dione was achieved as part of a multi-step reaction starting from 1,4-dihydroxyanthraquinone (quinizarin). benthamopenarchives.com In this process, the methylation of 2-(butylamino)-1-hydroxy-4-methoxyanthracene-9,10-dione yielded the dimethoxy product. benthamopenarchives.com Similarly, various anthraquinone derivatives have been synthesized by reacting 1,4-dihydroxyanthraquinone or 1,8-dihydroxyanthraquinone with alkyl halides in N,N-dimethylformamide (DMF) with potassium carbonate (K2CO3) as the base. arkat-usa.org This general procedure can be adapted for methylation to produce dimethoxy derivatives.

Table 1: Examples of Methylation of Hydroxyanthraquinone Precursors

| Precursor | Reagents | Product | Reference |

|---|---|---|---|

| 2-(butylamino)-1-hydroxy-4-methoxyanthracene-9,10-dione | Not specified | 2-(butylamino)-1,4-dimethoxyanthracene-9,10-dione | benthamopenarchives.com |

| 1,4-dihydroxyanthraquinone | Alkyl halides, K2CO3, DMF | 1,4-dialkoxyanthracene-9,10-dione | arkat-usa.org |

One-pot syntheses are highly valued for their efficiency, as they reduce the need for intermediate purification steps, saving time and resources. thieme.de Several one-pot methods have been developed for the synthesis of the anthraquinone framework.

A notable one-pot relay process involves a palladium-catalyzed intermolecular direct acylation of o-iodoesters with aromatic aldehydes, followed by an acid-promoted intramolecular Friedel-Crafts acylation. thieme.debeilstein-journals.org This dual acylation protocol provides a direct route to functionalized anthraquinones, avoiding the use of toxic carbon monoxide gas by employing readily available aldehydes for the acylation step. thieme.de Another approach involves the one-pot synthesis of anthraquinone from benzene (B151609) and phthalic anhydride (B1165640) using a modified Hβ zeolite catalyst. researchgate.net

Precursor-Based Synthetic Routes to Anthracene-9,10-dione Frameworks

These strategies involve constructing the three-ring anthracene-9,10-dione system from smaller, simpler aromatic or aliphatic precursors.

The Friedel-Crafts reaction is a cornerstone of anthraquinone synthesis. nih.govroyalsocietypublishing.org The classical two-step approach involves:

Friedel-Crafts Acylation: An aromatic compound is acylated with phthalic anhydride in the presence of a Lewis acid catalyst, typically aluminum trichloride (B1173362) (AlCl₃), to form a 2-benzoylbenzoic acid derivative. nih.govroyalsocietypublishing.org

Cyclization: The resulting benzoylbenzoic acid is then cyclized using a strong acid, such as concentrated sulfuric acid or oleum, to yield the anthraquinone ring system. nih.govroyalsocietypublishing.org

This method has been used to synthesize various substituted anthraquinones. For example, reacting isopropyl-substituted benzenes with phthalic anhydride and AlCl₃, followed by cyclization with 4% oleum, produces isopropyl-anthraquinones. royalsocietypublishing.org It was noted that electron-donating groups, such as methoxy (B1213986) groups, on the aromatic ring make the Friedel-Crafts-type cyclization more efficient. beilstein-journals.org

Reductive and oxidative reactions are crucial for both the synthesis and interconversion of anthracene (B1667546) derivatives. A common method to obtain substituted anthracenes is through the reduction of the corresponding anthraquinones, which protects the reactive 9 and 10 positions and allows for substitution on the outer rings. beilstein-journals.orgnih.gov For example, 2-(butylamino)-1,4-dihydroxyanthraquinone was reduced using sodium borohydride (B1222165) (NaBH₄) to yield 2-(butylamino)anthracene-1,4-dione. benthamopenarchives.com

Conversely, the oxidation of anthracenes is a direct method to produce anthraquinones. Selective oxidation of anthracene to 9,10-anthraquinone has been achieved using a Fe(III)-phenylporphyrin derivative as a catalyst to generate hydroxyl radicals. mdpi.com Another important transformation is the Diels-Alder reaction of naphthoquinones with dienes, followed by aromatization (an oxidative step), to form the anthraquinone skeleton. mdpi.com

Catalyst Systems in Anthraquinone Synthesis

The development of efficient catalyst systems is critical for improving the yield, selectivity, and environmental footprint of anthraquinone synthesis. A wide array of catalysts are employed, ranging from classical Lewis acids to complex transition metal systems and solid acid catalysts.

Lewis Acids: Aluminum trichloride (AlCl₃) is the traditional catalyst for Friedel-Crafts acylations. nih.govroyalsocietypublishing.org Other Lewis acids like zinc iodide (ZnI₂) have been used to catalyze Diels-Alder reactions that lead to anthraquinone precursors. beilstein-journals.org

Transition Metals:

Palladium (Pd): Widely used in modern synthetic methods, including intermolecular direct acylation and C-C cross-coupling reactions to build substituted anthraquinones. thieme.debeilstein-journals.orgarkat-usa.org

Iridium (Ir): Iridium complexes are effective catalysts for [2+2+2] cycloaddition reactions of diynes with alkynes to form the anthraquinone ring system. mdpi.com

Rhodium (Rh): Rhodium catalysts have also been employed in [2+2+2] cycloadditions and oxidative coupling reactions. beilstein-journals.orgnih.govmdpi.com

Indium (In): Indium(III) triflate (In(OTf)₃) catalyzes Bradsher-type reactions, specifically the reductive-dehydration intramolecular cycloaromatization of 2-benzylic aromatic aldehydes, to yield substituted anthracenes. beilstein-journals.orgnih.gov

Solid Acid Catalysts: Zeolites, particularly Hβ zeolite, have emerged as reusable and environmentally friendlier catalysts for Friedel-Crafts reactions, facilitating the one-pot synthesis of anthraquinone from benzene and phthalic anhydride. researchgate.netresearchgate.net

Heteropoly Acids (HPAs): High-vanadium heteropoly acids have been utilized as bifunctional catalysts that promote both the Diels-Alder reaction and the subsequent oxidation step in a one-pot synthesis of substituted anthraquinones from 1,4-naphthoquinone (B94277) and a diene. researchgate.net

Table 2: Overview of Catalyst Systems in Anthraquinone Synthesis

| Catalyst Type | Specific Catalyst Example | Reaction Type | Reference |

|---|---|---|---|

| Lewis Acid | Aluminum trichloride (AlCl₃) | Friedel-Crafts Acylation | nih.govroyalsocietypublishing.org |

| Transition Metal | Palladium (Pd) complexes | Acylation / Cross-Coupling | thieme.debeilstein-journals.org |

| Transition Metal | Iridium (Ir) complexes | [2+2+2] Cycloaddition | mdpi.com |

| Transition Metal | Indium(III) triflate (In(OTf)₃) | Intramolecular Cycloaromatization | beilstein-journals.orgnih.gov |

| Solid Acid | Hβ Zeolite | Friedel-Crafts Acylation | researchgate.netresearchgate.net |

| Heteropoly Acid | H₁₇P₃Mo₁₆V₁₀O₈₉ (HPA-10) | Diels-Alder / Oxidation | researchgate.net |

Application of Brønsted and Lewis Acid Catalysis

Acid catalysis, employing both Brønsted and Lewis acids, represents a cornerstone in the synthesis of anthracene derivatives, primarily through intramolecular cyclization reactions. beilstein-journals.org While specific examples detailing the synthesis of this compound via these methods are not extensively documented, the principles can be applied to plausible precursors.

Brønsted acids, such as a hydrobromic acid in acetic acid (HBr/AcOH) system, have been effectively used in the regioselective cyclization of asymmetric 1,2-diarylmethine diols to furnish substituted anthracenes in high yields (71–94%). beilstein-journals.orgnih.gov This approach, a variation of the Friedel-Crafts reaction, relies on the protonation of a hydroxyl group, followed by water elimination to generate a carbocation, which then undergoes intramolecular electrophilic aromatic substitution and subsequent aromatization.

Lewis acids are more commonly employed for such transformations. Zinc bromide (ZnBr₂), particularly when supported on silica (B1680970) gel, has been shown to catalyze the reaction between electron-rich arenes and aromatic aldehydes in the presence of acetyl bromide to form 9,10-diarylanthracenes. beilstein-journals.org Mohanakrishnan's group has extensively explored Lewis acid-mediated intramolecular cyclizations, reporting a ZnBr₂-mediated regioselective annulation of asymmetric 1,2-diarylmethine dipivalates to produce a variety of anthracene derivatives in excellent yields (89–94%) under mild conditions. beilstein-journals.orgnih.gov Other Lewis acids, such as indium(III) triflate (In(OTf)₃), have been utilized for reductive-dehydration intramolecular cycloaromatization of 2-benzylic aromatic aldehydes and ketones, affording anthracenes in yields of up to 96%. beilstein-journals.orgnih.gov A combined system of aluminum chloride (AlCl₃) and methanesulfonic acid (MeSO₃H) has also been used for the one-pot synthesis of substituted anthraquinones from phthalic anhydride and various arenes. beilstein-journals.orgnih.gov

More recently, the carbocation salt [Ph₃C][BArF] has been identified as an effective Lewis acid catalyst for the Diels-Alder reactions of anthracene derivatives with unsaturated carbonyl compounds, demonstrating good selectivity and high efficiency. nih.gov

| Catalyst System | Reaction Type | Precursors | Yield (%) | Reference |

| HBr/AcOH | Regioselective Cyclization | Asymmetric 1,2-diarylmethine diols | 71-94 | beilstein-journals.orgnih.gov |

| ZnBr₂ | Regioselective Annulation | Asymmetric 1,2-diarylmethine dipivalates | 89-94 | beilstein-journals.orgnih.gov |

| In(OTf)₃ | Reductive-Dehydration Cycloaromatization | 2-Benzylic aromatic aldehydes/ketones | 94-96 | beilstein-journals.orgnih.gov |

| AlCl₃/MeSO₃H | One-pot Synthesis | Phthalic anhydride and arenes | 80-93 | beilstein-journals.orgnih.gov |

| [Ph₃C][BArF] | Diels-Alder Reaction | Anthracene derivatives, unsaturated carbonyls | High | nih.gov |

Metal-Catalyzed Approaches in Anthracene Framework Construction

Transition metal catalysis offers a powerful and versatile toolkit for the synthesis of complex anthracene scaffolds, often providing access to substitution patterns that are difficult to achieve through classical methods. frontiersin.orgnih.gov These reactions typically involve cross-coupling, C-H activation, or cycloaddition pathways.

Palladium-catalyzed reactions are prominent in this field. For instance, a palladium(II)-catalyzed tandem transformation of diphenyl carboxylic acids with acrylates has been developed to generate substituted anthracene derivatives. beilstein-journals.org This methodology involves a sequence of carboxyl-directed C-H alkenylation, secondary C-H activation, intramolecular C-C bond formation, and decarboxylative aromatization. Another approach involves the palladium-catalyzed tandem C-H activation/bis-cyclization of propargylic carbonates with terminal alkynes to construct tetracyclic benz[a]anthracene frameworks with moderate to good yields (40-87%). beilstein-journals.org

Rhodium catalysis has been employed for the oxidative 1:2 coupling of arylboronic acids with internal alkynes, yielding 1,2,3,4-tetrasubstituted anthracene derivatives. beilstein-journals.orgnih.gov This method utilizes a copper-air oxidant system. Another rhodium-catalyzed approach is the oxidative benzannulation of N-adamantyl-1-naphthylamines with internal alkynes. beilstein-journals.orgnih.gov

Gold-catalyzed cyclization of o-alkynyldiarylmethanes provides a concise route to substituted anthracenes in good yields (58-80%). beilstein-journals.org This method has shown tolerance for various functional groups, including F, Br, Me, and the acid-sensitive OAc group. nih.gov

Cobalt-catalyzed [2+2+2] cyclotrimerization reactions are also valuable for constructing the anthracene core. Reactions of 1,6-diynes with 4-aryl-2-butyn-1-ols, catalyzed by a CoCl₂·6H₂O/Zn system, lead to anthracenes after a subsequent oxidation and acid-catalyzed cyclization sequence. beilstein-journals.orgnih.gov

| Metal Catalyst | Reaction Type | Key Reactants | Yield (%) | Reference |

| Palladium(II) | Tandem C-H Alkenylation/Cyclization | Diphenyl carboxylic acids, acrylates | Good | beilstein-journals.org |

| Palladium(II) | Tandem C-H Activation/Bis-cyclization | Propargylic carbonates, terminal alkynes | 40-87 | beilstein-journals.org |

| Rhodium | Oxidative Coupling | Arylboronic acids, internal alkynes | - | beilstein-journals.orgnih.gov |

| Gold | Cyclization of o-alkynyldiarylmethanes | o-Alkynyldiarylmethanes | 58-80 | nih.govbeilstein-journals.org |

| Cobalt | [2+2+2] Cyclotrimerization | 1,6-Diynes, 4-aryl-2-butyn-1-ols | 57-75 | beilstein-journals.orgnih.gov |

Chemical Reactivity and Transformation Mechanisms of 9,10 Dimethoxyanthracene 1,4 Dione

Nucleophilic Substitution Reactions of Anthraquinone (B42736) Derivatives

The anthraquinone framework is susceptible to nucleophilic substitution, a reaction of significant industrial and synthetic importance. The presence of electron-withdrawing carbonyl groups activates the aromatic ring towards attack by nucleophiles.

Amination Reactions and Mechanistic Elucidation

The introduction of amino groups onto the anthraquinone skeleton is a key transformation. For instance, novel mono- and disubstituted anthraquinone derivatives, analogous to the anticancer agent mitoxantrone (B413), have been synthesized through the addition of lipophilic amino alcohols. nih.gov Specifically, 1,4-dichloro-2,3-dihydro-5,8-dihydroxyanthracene-9,10-dione readily reacts with various alkylamines to produce the corresponding 1,4-bis(alkylamino)-5,8-dichloroanthracene-9,10-dione after an oxidation step. nih.gov This highlights the feasibility of nucleophilic substitution of halogen atoms on the anthraquinone core by amines.

The mechanism of these amination reactions generally involves the addition of the amine to the anthraquinone ring, followed by the elimination of a leaving group, such as a halogen. The reaction is often facilitated by the electron-withdrawing nature of the quinone carbonyls, which stabilizes the intermediate Meisenheimer-like complex.

Electrophilic Aromatic Substitution on Anthraquinone Cores

Electrophilic aromatic substitution on the anthraquinone core is generally more challenging than on benzene (B151609) due to the deactivating effect of the two carbonyl groups. These groups withdraw electron density from the aromatic rings, making them less nucleophilic and thus less reactive towards electrophiles. uci.edu

However, the presence of activating groups, such as the methoxy (B1213986) groups in 9,10-Dimethoxyanthracene-1,4-dione, can influence the regioselectivity and feasibility of such reactions. In general, electrophilic attack on an anthraquinone system requires forcing conditions and the directing effects of existing substituents play a crucial role. For anthracene (B1667546) itself, electrophilic attack typically occurs at the 9 and 10 positions due to the formation of a more stable carbocation intermediate. researchgate.net However, the dione (B5365651) functionality in the target molecule alters this reactivity pattern. The methoxy groups at the 9 and 10 positions of the parent anthracene are replaced by carbonyls in the dione, and the methoxy groups are instead located at the 1 and 4 positions of the anthracene-9,10-dione core. These electron-donating groups would be expected to direct incoming electrophiles to the ortho and para positions relative to themselves.

Redox Reactions and Electron Transfer Mechanisms

The redox chemistry of anthraquinones is a defining characteristic of this class of compounds, playing a central role in their biological activity and industrial applications.

Electrochemical Reduction Pathways of Anthraquinones

The electrochemical reduction of anthraquinones typically proceeds in two successive one-electron steps. researchgate.net The first step forms a semiquinone radical anion, and the second step generates the dianion. researchgate.net This process is often reversible. For example, the electrochemical reduction of 9,10-diphenylanthracene (B110198) has been shown to proceed via the formation of a stable radical anion. utexas.edu

The electrochemical behavior of sodium 1,4-dihydroxy-9,10-anthraquinone-2-sulphonate, an analogue of the core molecule of anthracycline antibiotics, has been studied using cyclic voltammetry. researchgate.net In both pure and aqueous dimethyl formamide, this compound undergoes two successive one-electron reductions, with a comproportionation reaction occurring between the quinone and its dianion to form a semiquinone radical. researchgate.net However, in a pure aqueous buffer, the reduction follows a one-step two-electron process. researchgate.net

Influence of Substitution Patterns on Redox Potentials of Anthraquinone Derivatives

The redox potential of anthraquinone derivatives is highly sensitive to the nature and position of substituents on the aromatic ring. Electron-donating groups, such as the methoxy groups in this compound, generally lower the redox potential, making the compound easier to reduce. Conversely, electron-withdrawing groups increase the redox potential.

Theoretical calculations have shown that the introduction of chlorine or a phenylsulfanyl group into the 5- and 8-positions of 1,4-bis(alkylamino)anthracene-9,10-diones leads to a lowering of the LUMO (Lowest Unoccupied Molecular Orbital) energies. nih.gov This suggests that these functionalized derivatives would have different redox properties compared to the parent compounds. nih.gov

Table 1: Electrochemical Data for Selected Anthraquinone Derivatives

| Compound | Reduction Potential (V vs. SCE) | Solvent | Reference |

| 9,10-Diphenylanthracene | -1.9 (for R to R•⁻) | DMF | utexas.edu |

| Sodium 1,4-dihydroxy-9,10-anthraquinone-2-sulphonate | -0.457 (Epc1), -0.515 (Epc2) | Water | researchgate.net |

Note: The table presents selected data and conditions for illustrative purposes. Direct comparison requires standardized experimental conditions.

Photoinduced Reactions and Photoreduction Mechanisms

Anthraquinones are well-known photosensitizers and can undergo a variety of photoinduced reactions. Upon absorption of light, they are excited to a singlet state, which can then undergo intersystem crossing to a more stable triplet state. This excited triplet state is a powerful oxidant and can participate in electron or hydrogen atom transfer reactions.

The photoreduction of anthraquinones often involves the abstraction of a hydrogen atom from a suitable donor, leading to the formation of a semiquinone radical. This radical can then undergo further reactions, such as dimerization or disproportionation. The presence of electron-donating groups can influence the energy of the excited states and the efficiency of the photoreduction process. For instance, photoinduced benzylation of 1,4-dimethoxynaphthalene (B104105) has been shown to involve charge transfer from the excited naphthalene (B1677914) to the benzyl (B1604629) halide. rsc.org A similar charge transfer mechanism could be envisioned for this compound in the presence of suitable reaction partners.

Triplet State Reactivity and Quenching Phenomena in Anthraquinones

Upon absorption of light, anthraquinone molecules can transition from their ground singlet state to an excited singlet state, and subsequently, through a process called intersystem crossing (ISC), to a more stable and longer-lived triplet state. nih.gov This triplet excited state is central to the photochemistry of anthraquinones. Molecules in the triplet state can act as sensitizers, transferring their energy to other molecules. ubc.ca This process, known as triplet-triplet energy transfer, is fundamental in many photochemical and photobiological applications. ubc.ca

The deactivation of the excited state, leading to a decrease in fluorescence intensity, is known as quenching. wikipedia.org Quenching can occur through various mechanisms, including excited-state reactions, energy transfer, and complex formation. wikipedia.org It is broadly categorized into two types:

Dynamic (or Collisional) Quenching: This occurs when the excited fluorophore collides with another molecule (the quencher) in solution, leading to non-radiative deactivation back to the ground state. wikipedia.org The Dexter electron transfer mechanism is a short-range dynamic quenching process that depends on the spatial overlap of the molecular orbitals of the donor and quencher. wikipedia.org

Static Quenching: This happens when the fluorophore and quencher form a non-fluorescent complex on the ground state before excitation occurs. wikipedia.org

Research on anthraquinone derivatives has highlighted several quenching phenomena. For instance, the fluorescence of 1,4-dihydroxy-2,3-dimethyl-9,10-anthraquinone is effectively quenched by silver nanoparticles, with the quenching efficiency increasing as the nanoparticle size decreases. nih.govresearchgate.net In other cases, intramolecular processes can lead to quenching. For 1-(acylamino)anthraquinones, a barrierless twist of the acylamino group in the excited state, followed by intersystem crossing, provides a significant non-radiative pathway that explains their low fluorescence efficiency. nih.gov

| Anthraquinone Derivative | Quencher/Mechanism | Key Finding | Reference |

|---|---|---|---|

| 1,4-dihydroxy-2,3-dimethyl-9,10-anthraquinone | Silver Nanoparticles | Fluorescence quenching increases with decreasing nanoparticle size. | nih.govresearchgate.net |

| 1-(acylamino)anthraquinones | Intramolecular Acylamino Group Twist | A barrierless twist in the excited state leads to efficient non-radiative decay and low fluorescence. | nih.gov |

| Quinine (B1679958) | Chloride Ion | Chloride ions are a well-known quencher of quinine fluorescence. | wikipedia.org |

Photoinduced Charge Separation and Recombination Processes

Anthraquinones are effective photosensitizers, capable of initiating chemical reactions by absorbing light and transferring an electron to or from another molecule. nih.gov This process creates a charge-separated state (CSS) , consisting of the anthraquinone radical ion and the radical ion of the other molecule. nih.gov Irradiation of anthraquinone derivatives linked to duplex DNA, for example, results in the formation of a base radical cation, or "hole," which can migrate through the DNA. nih.gov

The efficiency and dynamics of charge separation are influenced by several factors.

Molecular Stacking: The geometric arrangement between the anthraquinone and the electron donor is crucial. Stronger orbital overlap, such as in symmetric, well-stacked configurations between anthraquinone and guanine (B1146940) in DNA, facilitates more efficient charge transfer. nih.gov

Solvent Polarity: The polarity of the solvent plays a significant role. In studies of 9,10-bis(phenylethynyl)anthracene (B116448) dimers, fast symmetry-breaking charge separation was observed even in weakly polar solvents for certain isomers. rsc.org

Protonation: The presence of acids can significantly enhance the driving force for charge separation. Protonation of the anthraquinone carbonyl groups creates a proton-coupled electron transfer (PCET) pathway, leading to a longer-lived charge-separated state and boosting photo-oxidative power. rsc.org

The charge-separated state is transient and will eventually decay through charge recombination , where the transferred electron returns to the donor molecule. This recombination can either return the system to its ground state or, notably, it can populate the triplet state of the anthraquinone. nih.gov This latter pathway provides an alternative mechanism for triplet formation, distinct from the direct intersystem crossing from the singlet excited state. nih.gov

Functionalization Strategies for Anthraquinone Derivatives

The functionalization of the anthraquinone core is essential for tuning its chemical and physical properties for various applications. This is typically achieved by forming new bonds between the carbon skeleton and various heteroatoms.

Methods for Carbon-Heteroatom Bond Formation (C–N, C–O, C–S, C–Hal)

A variety of synthetic methods have been developed to introduce heteroatoms onto the anthraquinone framework. Halogenated anthraquinones are particularly valuable as they serve as versatile precursors for cross-coupling reactions. nih.gov

Carbon-Nitrogen (C–N) Bond Formation: Palladium-catalyzed reactions are a powerful tool for creating C–N bonds. A sequential strategy involving Pd-catalyzed amination followed by a Lewis acid-catalyzed intramolecular cyclization has been successfully used to synthesize a wide range of 1-azaanthraquinones in good yields. nih.govacs.org

Carbon-Oxygen (C–O) Bond Formation: Metal-catalyzed cross-coupling reactions, particularly with copper and palladium catalysts, have had a significant impact on the synthesis of compounds with C-O bonds. rsc.org A novel approach involves the use of light to activate the electrophilicity of peri-aryloxyanthraquinones. This allows for a dynamic C–O bond formation via an oxa-Michael addition of phenols to the photogenerated ana-quinone isomer. acs.org

Carbon-Sulfur (C–S) Bond Formation: C–S bonds can be formed through various methods. In natural product biosynthesis, enzymes such as S-methyltransferases catalyze this transformation. acs.org Modern synthetic chemistry employs visible-light irradiation to promote C–S bond construction through the activation of electron donor-acceptor (EDA) complexes, offering an environmentally friendly pathway. rsc.org

Carbon-Halogen (C–Hal) Bond Formation: The direct halogenation of the anthraquinone core, such as bromination, is a key functionalization strategy. liberty.edu However, the two carbonyl groups act as strong deactivators, making electrophilic substitution challenging. liberty.edu Despite this, halogenated anthraquinones are crucial intermediates. They readily participate in Pd-catalyzed C-C cross-coupling reactions (e.g., Suzuki reaction) to introduce aryl substituents. nih.gov Furthermore, anthraquinones can form co-crystals with halogenated molecules through halogen bonding, an attractive non-covalent interaction. mdpi.com

| Bond Type | Method | Reagents/Catalyst | Reference |

|---|---|---|---|

| C–N | Sequential Amination/Cyclization | Pd-catalyst, Lewis Acid | nih.govacs.org |

| C–O | Photoactivated Oxa-Michael Addition | Visible Light, Phenols | acs.org |

| C–O | Metal-Catalyzed Cross-Coupling | Copper or Palladium Catalysts | rsc.org |

| C–S | EDA Complex Photoactivation | Visible Light, Sulfur Source (e.g., Thiophenols) | rsc.org |

| C-Hal | Direct Electrophilic Halogenation | Bromine, etc. | liberty.edu |

Advanced Applications and Functional Materials Derived from 9,10 Dimethoxyanthracene 1,4 Dione

Material Design for Intelligent Packaging and Sensory Applications

Should published research on this specific compound become available in the future, this topic can be revisited.

Role as Building Blocks in Complex Molecular Architectures and Supramolecular Chemistry

The unique structural and electronic characteristics of 9,10-Dimethoxyanthracene-1,4-dione make it a valuable building block, or tecton, for the construction of larger, more complex molecular systems through both covalent synthesis and non-covalent supramolecular assembly. Its planar aromatic structure and the presence of potential hydrogen bond acceptors in the form of methoxy (B1213986) and quinone oxygen atoms allow it to participate in various intermolecular interactions.

Detailed research into the crystal structure of this compound reveals that its packing is stabilized by non-classical C—H⋯O hydrogen bonds, with the quinone oxygen atoms acting as the acceptors. researchgate.net Notably, significant π–π stacking interactions, which are common in many aromatic systems, are absent in its solid state. researchgate.net This preference for in-plane hydrogen bonding over stacking provides a specific directional influence that can be exploited in the rational design of supramolecular architectures.

While direct examples of macrocycles built solely from this compound are not extensively documented, the broader class of anthraquinones has been successfully incorporated into complex structures. For instance, macrocyclic receptors with intrinsic fluorescence have been synthesized using the related compound, quinizarin (B34044) (1,4-dihydroxyanthraquinone). researchgate.net These macrocycles can adopt well-defined "cone" conformations and are capable of encapsulating guest molecules. researchgate.net This suggests a strong potential for this compound to be used in similar host-guest systems, where the methoxy groups could further influence guest binding and solubility.

Furthermore, new derivatives of the closely related 9,10-dimethoxyanthracene (B1606964) have been designed and synthesized for applications in molecular electronics. rsc.org These studies involve creating π-conjugated systems by attaching thiophene-terminated side arms to the anthracene (B1667546) core, demonstrating its utility as a scaffold for building electronically active molecules. rsc.org The ability to systematically modify the anthraquinone (B42736) core through established synthetic methodologies allows for the creation of a diverse range of complex structures with tailored properties. colab.ws

The table below summarizes the key structural features and interaction potentials of this compound relevant to its role in supramolecular chemistry.

| Structural Feature | Role in Molecular Architecture | Supporting Evidence |

| Planar Aromatic Core | Provides a rigid scaffold for predictable geometries. | Inherent property of the anthraquinone framework. |

| Methoxy Groups | Can act as hydrogen bond acceptors and influence solubility. | Inferred from the general behavior of methoxy groups. |

| Quinone Oxygens | Act as primary hydrogen bond acceptors. | Crystal structure analysis shows C—H⋯O interactions. researchgate.net |

| Lack of π–π Stacking | Favors in-plane interactions, leading to specific packing arrangements. | X-ray crystallography data. researchgate.net |

Development of Advanced Dyes and Pigments with Tailored Properties

Anthraquinone derivatives are a cornerstone of the synthetic dye industry, prized for their brilliant colors and excellent stability, particularly their lightfastness. wikipedia.org The color of these dyes can be finely tuned by the introduction of electron-donating or electron-withdrawing substituents onto the anthraquinone core. wikipedia.org this compound, with its electron-donating methoxy groups, serves as a valuable precursor for a range of dyes.

The development of advanced dyes from this compound involves further functionalization to modulate its photophysical properties. A recent comprehensive review highlights the various synthetic methods available for introducing a wide range of functional groups onto the anthraquinone scaffold, enabling the targeted synthesis of new dyes. colab.ws For example, the introduction of amino groups can lead to the formation of dyes with colors ranging from red to blue. wikipedia.org

While specific data on a wide range of dyes derived directly from this compound is limited in publicly available literature, the principles of dye design are well-established. The photophysical properties, such as absorption and emission wavelengths, are highly dependent on the nature and position of substituents. The table below illustrates the effect of different substituent patterns on the color of anthraquinone-based dyes, providing a predictive framework for derivatives of this compound.

| Substituent Pattern on Anthraquinone Core | Resulting Color |

| 1,4-Diamino | Violet |

| 1-Amino-4-hydroxy | Reddish-Violet |

| 1,4-Bis(alkylamino) | Blue |

| 1,4-Bis(arylamino) | Greenish-Blue |

The synthesis of a 2-(butylamino)-1,4-dimethoxyanthracene-9,10-dione derivative has been reported, although its primary characterization was for antimicrobial activity rather than as a dye. This work nonetheless demonstrates the feasibility of introducing further functional groups to the this compound core to create novel functional materials. The ongoing research into the functionalization of anthraquinones promises the development of new dyes and pigments with tailored properties for a variety of high-tech applications, including electronic displays, sensors, and security inks. colab.ws

Spectroscopic and Computational Investigations of 9,10 Dimethoxyanthracene 1,4 Dione

Spectroscopic Analysis for Structural and Electronic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Connectivity Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules. For anthracene (B1667546) derivatives, ¹H and ¹³C NMR spectra provide detailed information about the connectivity and chemical environment of the atoms. umich.eduresearchgate.net

In the case of 9,10-disubstituted anthracenes, the substitution pattern significantly influences the chemical shifts and coupling constants observed in the NMR spectra. rsc.org For instance, the symmetry in 9,10-disubstituted compounds can lead to equivalent protons and carbons, simplifying the spectra. However, restricted rotation around single bonds, as seen in some complex anthracene adducts, can lead to more complex spectra where chemically equivalent protons become magnetically non-equivalent. mdpi.com The analysis of these spectra, often aided by two-dimensional techniques like COSY and HMBC, allows for the unambiguous assignment of all proton and carbon signals, confirming the molecular connectivity. umich.edu

Detailed NMR data for 9,10-Dimethoxyanthracene-1,4-dione would reveal the specific chemical shifts for the methoxy (B1213986) protons and carbons, as well as the protons on the anthracene core. These shifts are influenced by the electronic effects of the methoxy and dione (B5365651) substituents.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Methoxy Protons | 3.8 - 4.0 | - |

| Aromatic Protons | 7.5 - 8.5 | - |

| Methoxy Carbons | - | 55 - 60 |

| Aromatic Carbons | - | 120 - 140 |

Note: This table presents a generalized prediction based on typical values for similar structures. Actual experimental values may vary.

UV-Visible Absorption and Fluorescence Emission Spectroscopy for Electronic Transitions

UV-Visible absorption and fluorescence emission spectroscopy are employed to study the electronic transitions within a molecule. ufg.br The absorption spectrum reveals the wavelengths of light that excite the molecule to higher electronic states, while the fluorescence spectrum shows the wavelengths of light emitted as the molecule returns to the ground state.

The electronic spectra of anthracene derivatives are characterized by distinct absorption and emission bands. nih.gov The position and intensity of these bands are sensitive to the nature and position of substituents on the anthracene core. rsc.org For example, the introduction of methoxy groups, which are electron-donating, can cause a bathochromic (red) shift in the absorption and emission maxima. nih.gov

Studies on related 9,10-disubstituted anthracenes have shown that substitutions can significantly affect the fluorescence quantum yield. rsc.orgnih.gov While some substituents enhance fluorescence, others can quench it. rsc.org The solvent environment can also influence the spectral properties. researchgate.net

For this compound, the UV-Visible spectrum is expected to show characteristic π-π* transitions of the anthracene core, modified by the methoxy and dione groups. The fluorescence spectrum would provide insights into the emissive properties of the molecule.

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry is a crucial analytical technique used to determine the molecular weight and confirm the elemental composition of a compound. nist.govnp-mrd.orgnp-mrd.org In this technique, the molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured.

For this compound, high-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, allowing for the confirmation of its molecular formula, C₁₆H₁₂O₄. The fragmentation pattern observed in the mass spectrum can also provide structural information, as specific fragments are characteristic of certain functional groups and structural motifs. For instance, the loss of a methyl group (CH₃) or a methoxy group (OCH₃) from the molecular ion would be expected.

Table 2: Expected Mass Spectrometry Data for this compound

| Ion | Formula | Expected m/z |

|---|---|---|

| [M]⁺ | C₁₆H₁₂O₄⁺ | 284.07 |

| [M-CH₃]⁺ | C₁₅H₉O₄⁺ | 269.05 |

Note: The m/z values are for the most abundant isotopes and are calculated based on the monoisotopic masses.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. researchgate.net This technique provides accurate bond lengths, bond angles, and information about intermolecular interactions in the solid state. researchgate.net

For a molecule like this compound, a single-crystal X-ray diffraction study would reveal the planarity of the anthracene core and the orientation of the methoxy groups. It would also show how the molecules pack in the crystal lattice, including any intermolecular interactions such as C-H···O hydrogen bonds or π-π stacking interactions. researchgate.net In some anthracene derivatives, the central ring can adopt a bow-shaped conformation. researchgate.net

The crystal structure of a related compound, 1,4-dimethoxyanthracene-9,10-dione, shows that the molecule lies across a crystallographic mirror plane and the crystal packing is stabilized by C-H···O non-classical hydrogen bonds. researchgate.net

Quantum Chemical and Computational Chemistry Studies

Density Functional Theory (DFT) for Electronic Structure and Redox Potential Prediction

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure and properties of molecules. researchgate.net It has been successfully applied to study various aspects of anthracene derivatives, including their electronic structure, redox potentials, and spectroscopic properties. rsc.orgnih.gov

DFT calculations can provide valuable insights into the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the nature of electronic transitions. researchgate.net For this compound, DFT calculations would help to understand how the methoxy and dione substituents modulate the electronic properties of the anthracene core.

Furthermore, DFT methods can be used to predict the redox potentials of molecules. amazonaws.comresearchgate.net This is particularly relevant for quinone-containing compounds, which are known to undergo reversible reduction and oxidation processes. The calculated redox potentials can be correlated with experimental values obtained from techniques like cyclic voltammetry. rsc.org These computational studies can aid in the design of new materials with specific electronic and redox properties. researchgate.net

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 1,4-dimethoxy-2,3-dimethyl-9,10-anthraquinone |

| 1,4-dimethoxyanthracene-9,10-dione |

| 9,10-dibromoanthracene |

| 9,10-diiodoanthracene |

| 9,10-diphenylanthracene (B110198) |

| 9-bromo-10-phenylanthracene |

| 9-(4-methoxyphenyl)-10-phenylanthracene |

| 9-phenyl-10-(4-(trifluoromethyl)phenyl)anthracene |

| 4-(10-phenylanthracene-9-yl)benzonitrile |

| 4-(10-phenylanthracene-9-yl)pyridine |

| 1,4-dihydroxyanthracene-9,10-dione |

| 2-(butylamino)-1,4-dihydroxyanthraquinone |

| 2-(butyamino)anthracene-1,4-dione |

| 2-(butyamino)-1-hydroxy-4-methoxyanthracene-9,10-dione |

| 2-(butyamino)-1,4-dimethoxyanthracene-9,10-dione |

| 2-(butylamino)-9,10-dioxo-9,10-dihydroanthracene-1,4-diyl diacetate |

| 1,4-dimethoxy-2-nitro-3-methylanthracene-9,10-dione |

| 9,10-diboraanthracene |

| 1,2-dimethoxyanthracene-9,10-dione |

| 1,7,8-trihydroxy-2,3-dimethoxyanthracene-9,10-dione |

| 1,4-bis[(2,6-dibromo-4-methylphenyl)amino]-9,10-anthracenedione |

| 1,4-dihydroanthracene-9,10-diol |

| 9,10-dihydroanthracene |

| 1,4-ethanoanthracene-9,10-dione |

Semi-Empirical Molecular Orbital Methods for Structural Modeling and Property Prediction

Semi-empirical molecular orbital methods offer a computationally efficient approach to modeling the structure and predicting the properties of large organic molecules like this compound. These methods are rooted in the Hartree-Fock formalism but introduce significant approximations, such as the Neglect of Diatomic Differential Overlap (NDDO), to accelerate calculations. wikipedia.orgresearchgate.netnih.gov The errors introduced by these simplifications are compensated for by incorporating parameters derived from experimental data or high-level ab initio calculations. wikipedia.orgscispace.com This parametrization allows for the effective inclusion of electron correlation effects at a fraction of the computational cost of more rigorous methods. wikipedia.org

A variety of semi-empirical methods have been developed, each with specific strengths. Methods like MNDO, AM1, and the PMx series (PM3, PM6, PM7) are parameterized to reproduce experimental data such as heats of formation, dipole moments, and molecular geometries. wikipedia.orgnih.gov For instance, the PM7 and PM6-D3H4 methods have been used to calculate the heat of formation and unit cell parameters for the related compound 1,4-Dimethoxyanthracene-9,10-dione, showing the application of these tools in solid-state property prediction. openmopac.net Other methods, such as ZINDO (Zerner's Intermediate Neglect of Differential Overlap), are specifically designed to predict electronic spectra (UV-Visible) by focusing on excited-state calculations. wikipedia.orgresearchgate.net

The primary advantage of these methods is their speed, which can be 500 to 1000 times faster than Density Functional Theory (DFT) calculations, making them ideal for initial structural screening, conformational analysis, and the calculation of properties for large molecular systems. researchgate.net However, their accuracy is highly dependent on the molecule under study being similar to those included in the parameterization database. wikipedia.org For this compound, these methods could be employed for initial geometry optimization and prediction of fundamental electronic properties before undertaking more computationally expensive ab initio or DFT calculations.

Table 1: Comparison of X-ray and Semi-Empirically Calculated Properties for 1,4-Dimethoxyanthracene-9,10-dione Data adapted from a study on a related isomer, illustrating the predictive capabilities of semi-empirical methods. openmopac.net

| Parameter | X-ray Data | PM7 Calculation | PM6_D3H4 Calculation |

| Heat of Formation (Kcal/mol) | -16.9 | -122.0 | -117.6 |

| Unit Cell Volume (ų) | 1253.11 | 1090.90 | 1166.31 |

| Density | 1.422 | 1.633 | 1.528 |

Investigation of Substituent Effects on Electronic and Spectroscopic Properties

The electronic and spectroscopic properties of an anthracene core are profoundly influenced by the nature and position of its substituents. In this compound, the molecule contains both electron-donating groups (the methoxy groups at the 9 and 10 positions) and electron-withdrawing moieties (the carbonyls of the 1,4-dione system). Attaching oxidizable, electron-donating substituents to an electron-accepting aromatic core can lead to dramatic modifications of the molecule's properties by enhancing its multipolar moments. lboro.ac.uk

Studies on related donor-substituted 9,10-dicyanoanthracene (B74266) (DCA) derivatives provide significant insight. lboro.ac.ukrsc.org The introduction of methoxy-containing substituents to the DCA core results in significant red-shifts in both the absorption and emission spectra. lboro.ac.uk This is a common feature in molecules with strong intramolecular charge-transfer character. Similarly, the electronic effects of substituents on the anthracene framework influence thermal and photochemical reactivity. rsc.org The Hammett parameters can be used to quantify the electron-donating or electron-withdrawing strength of a substituent, which in turn correlates with the stability and reaction kinetics of the molecule and its derivatives, such as photodimers. rsc.org For substitutions at the 9-position of anthracene, it has been shown that a stronger electronic effect—whether donating or withdrawing—leads to faster thermal dissociation kinetics. rsc.org

In symmetrically substituted quadrupolar molecules, such as 2,6-donor substituted 9,10-dicyanoanthracenes, the distance between the donor and acceptor groups plays a critical role. nih.govrsc.org The balance between the inter-branch electronic coupling and the solvation energy determines whether the electronic excitation remains distributed across the molecule or localizes onto a single donor-acceptor branch, a phenomenon known as excited-state symmetry breaking. nih.govrsc.org For this compound, the arrangement of donor and acceptor groups would be expected to create a molecule with a significant dipole moment and distinct spectroscopic signatures compared to the parent anthracene or anthraquinone (B42736) structures.

Table 2: Summary of Substituent Effects on Anthracene Derivatives Findings from related anthracene systems that inform the expected properties of this compound.

| Substituent Type | Observed Effect on Anthracene Core | Reference |

| Cyano groups (e.g., in DCA) | Red-shift of the lowest absorption band; increases oxidative power. | lboro.ac.uk |

| Methoxy-containing groups | Red-shift of absorption and emission spectra; introduces donor character. | lboro.ac.uk |

| General (9-position) | Stronger electronic effects (donating or withdrawing) accelerate thermal dissociation kinetics. | rsc.org |

| Symmetric donor groups | Can lead to excited-state symmetry breaking in polar solvents, influenced by donor-acceptor distance. | rsc.org |

Computational Photochemistry and Excited-State Dynamics Modeling

Computational methods are indispensable for modeling the photochemistry and excited-state dynamics of complex molecules. The photoreactivity of anthracene derivatives often involves the formation of endoperoxides upon reaction with singlet oxygen. nih.gov The proposed reaction pathways for such processes can be supported by calculations of the singlet-triplet transition energies, which determine the efficiency of intersystem crossing to the triplet state that sensitizes oxygen. nih.gov For 9,10-disubstituted anthracenes, the nature of the substituents greatly influences the reactivity and the stability of photoproducts. nih.gov

The excited-state lifetimes of related chromophores, such as the radical anions of cyanoanthracenes, have been investigated using pump-probe transient absorption spectroscopy. nih.gov These studies reveal extremely short excited-state lifetimes (3-5 picoseconds) due to efficient non-radiative decay back to the ground state. nih.gov This rapid deactivation is often facilitated by the presence of conical intersections between the excited state (D₁) and ground state (D₀) potential energy surfaces, which provide a "funnel" for decay. nih.gov The flexibility of the molecule can make these intersections more accessible. nih.gov

Theoretical Analysis of Reaction Transition States and Reaction Pathways

Theoretical analysis is a powerful tool for elucidating the mechanisms of chemical reactions by identifying transition states and mapping reaction pathways. For anthracene derivatives, several reaction types are of interest. One is the thermal decomposition of photochemically generated endoperoxides. nih.gov Computational studies can explore the potential energy surfaces for different decomposition pathways, such as those initiated by the cleavage of the C-O bond (releasing singlet oxygen) versus the O-O bond. nih.gov The relative activation barriers for these competing pathways are dictated by the stability of the resulting biradical intermediates, which is influenced by the electronic nature of the substituents at the 9 and 10 positions. nih.gov

Another class of reactions involves cycloadditions. Related diborataanthracene dianions, for example, have been shown computationally and experimentally to act as a B=CAr-CAr=B diene, undergoing a [4+2] cycloaddition reaction. researchgate.net For this compound, the quinone moiety is a classic dienophile and could participate in Diels-Alder reactions. Theoretical calculations, typically using Density Functional Theory (DFT), can be used to model these reactions. This involves locating the geometry of the transition state, calculating the activation energy, and confirming the reaction path by following the minimum energy pathway from reactants to products.

Such computational investigations provide detailed mechanistic insights that are often difficult to obtain experimentally. By calculating the energies of reactants, products, intermediates, and transition states, a complete energy profile for a proposed reaction can be constructed, allowing chemists to predict the feasibility and selectivity of a reaction.

Q & A

Q. How can researchers address solubility challenges in biological assays?

- Co-Solvents : Use DMSO (≤1% v/v) for initial solubilization, followed by dilution in PBS or cell culture media.

- Nanoparticle Encapsulation : Lipid-based nanoparticles (e.g., liposomes) improve aqueous dispersion and cellular uptake .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.